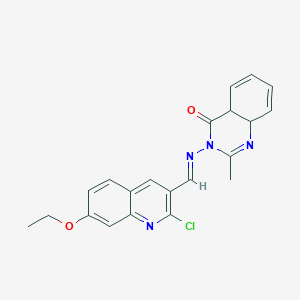
(E)-3-(((2-chloro-7-ethoxyquinolin-3-yl)methylene)amino)-2-methyl-4a,8a-dihydroquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(((2-chloro-7-ethoxyquinolin-3-yl)methylene)amino)-2-methyl-4a,8a-dihydroquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H19ClN4O2 and its molecular weight is 394.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research on quinazolinone and quinoline derivatives has shown these compounds to possess significant antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and Schiff bases derived from similar core structures have been synthesized and found to exhibit good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). These findings suggest that the compound could be explored for its antimicrobial potential, contributing to the development of new antimicrobial agents.
Synthesis and Chemical Transformations
The chemical synthesis and transformations of quinazolinone and related compounds have been extensively studied, providing valuable insights into their chemical behavior and potential applications. For example, the solvolytic transformations of specific isoquinolin-1-one derivatives have led to the synthesis of novel compounds, indicating a pathway for generating diverse derivatives with potentially useful properties (Soetens & Pandit, 1980). Such studies underscore the versatility of these compounds in chemical synthesis, potentially extending to the compound of interest.
Corrosion Inhibition
Quinoline derivatives have also been found to serve as effective corrosion inhibitors. A study on Schiff bases derived from quinoline analogs demonstrated their efficacy in inhibiting mild steel corrosion in hydrochloric acid solution (Prabhu et al., 2008). This application suggests that similar compounds, including the one , might be explored for their corrosion inhibition capabilities, potentially contributing to materials science and engineering.
Anticancer Research
Quinazolinone compounds have been investigated for their anticancer properties. Research into quinazolinone antifolate inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, has revealed that certain derivatives exhibit potent anticancer activity (Marsham et al., 1989). This area of research highlights the potential of quinazolinone derivatives in developing new anticancer therapies, suggesting a similar avenue could be pursued with the compound of interest.
Propiedades
IUPAC Name |
3-[(E)-(2-chloro-7-ethoxyquinolin-3-yl)methylideneamino]-2-methyl-4a,8a-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-3-28-16-9-8-14-10-15(20(22)25-19(14)11-16)12-23-26-13(2)24-18-7-5-4-6-17(18)21(26)27/h4-12,17-18H,3H2,1-2H3/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXHYVCAKLRVTI-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C=NN3C(=NC4C=CC=CC4C3=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)/C=N/N3C(=NC4C=CC=CC4C3=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(sec-butyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2984181.png)

![11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole](/img/structure/B2984183.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2984184.png)
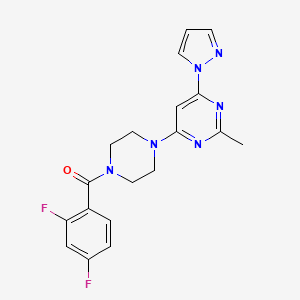

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2984190.png)
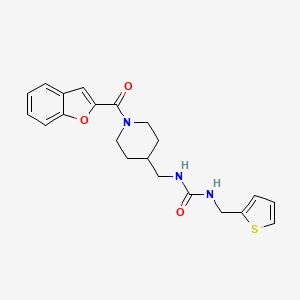
![4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B2984192.png)
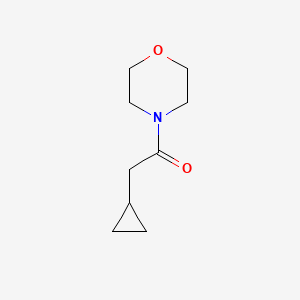
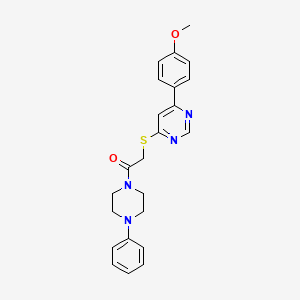
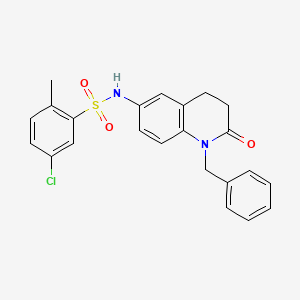
![8-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene](/img/structure/B2984198.png)